benzyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
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Overview
Description
Benzyl 2-(bromomethyl)-7-azabicyclo[221]heptane-7-carboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves multiple steps. One common method starts with the preparation of the azabicyclo[2.2.1]heptane core, followed by the introduction of the bromomethyl group and the benzyl ester functionality. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to convert the ester group to an alcohol or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or ketones.
Scientific Research Applications
Benzyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Materials Science: It is utilized in the development of novel materials with unique properties, such as high thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of benzyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The bicyclic structure of the compound also contributes to its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane: This compound shares a similar core structure but lacks the carboxylate group.
tert-Butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate: This compound has a tert-butyl ester group instead of a benzyl ester.
2-Boc-7-amino-2-azabicyclo[2.2.1]heptane: This compound features an amino group protected by a Boc (tert-butoxycarbonyl) group.
Uniqueness
Benzyl 2-(bromomethyl)-7-azabicyclo[221]heptane-7-carboxylate is unique due to its combination of a bromomethyl group and a benzyl ester functionality
Properties
Molecular Formula |
C15H18BrNO2 |
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Molecular Weight |
324.21 g/mol |
IUPAC Name |
benzyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate |
InChI |
InChI=1S/C15H18BrNO2/c16-9-12-8-13-6-7-14(12)17(13)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2 |
InChI Key |
RCMWGXISMDABBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1N2C(=O)OCC3=CC=CC=C3)CBr |
Origin of Product |
United States |
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